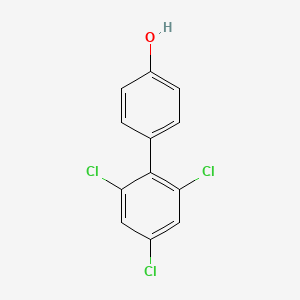

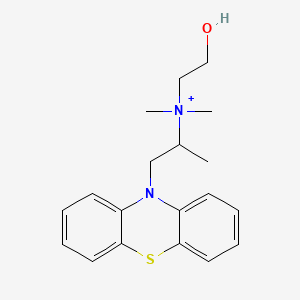

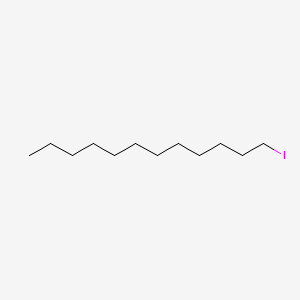

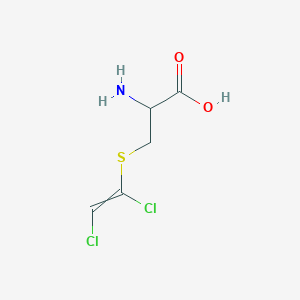

![molecular formula C21H36O B1195155 (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1195155.png)

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol, also known as 17α-hydroxy-5α-pregnane-3,20-dione, is an endogenous steroid and a metabolite of 17α-hydroxyprogesterone. It is a progestogen, meaning it binds to progesterone receptors. it is better studied as a metabolic intermediate rather than a progestogen per se .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol is produced by the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2). The reduction of 17α-hydroxyprogesterone to this compound by SRD5A1 is well established, although the involvement of SRD5A2 is still under investigation .

Industrial Production Methods

Industrial production of this compound often involves microbial transformation processes. Microorganisms are used to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to this compound. This method is economical due to the abundance of phytosterols as by-products from industries such as sugarcane, paper, and soybean oil production .

Análisis De Reacciones Químicas

Types of Reactions

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 5α-pregnane-3,20-dione.

Reduction: It can be reduced to form 5α-pregnane-3α,17α-diol-20-one.

Substitution: This compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

Oxidation: 5α-pregnane-3,20-dione.

Reduction: 5α-pregnane-3α,17α-diol-20-one.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other steroids.

Biology: It is studied for its role in steroidogenesis and its effects on progesterone receptors.

Medicine: this compound is investigated for its potential therapeutic effects in conditions related to steroid hormone imbalances.

Industry: It is used in the production of steroid-based pharmaceuticals

Mecanismo De Acción

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol exerts its effects by binding to progesterone receptors. It is involved in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone without passing through testosterone as an intermediate. This pathway is significant in the biosynthesis of androgens and their subsequent effects on the body .

Comparación Con Compuestos Similares

Similar Compounds

17α-hydroxyprogesterone: A precursor to (8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol.

5α-pregnane-3,20-dione: An oxidation product of this compound.

5α-pregnane-3α,17α-diol-20-one: A reduction product of this compound

Uniqueness

This compound is unique due to its role as an intermediate in the androgen backdoor pathway, bypassing the conventional intermediates androstenedione and testosterone. This makes it a crucial compound in the study of steroidogenesis and androgen biosynthesis .

Propiedades

Fórmula molecular |

C21H36O |

|---|---|

Peso molecular |

304.5 g/mol |

Nombre IUPAC |

(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H36O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h15-18,22H,4-14H2,1-3H3/t15?,16-,17+,18+,19+,20+,21?/m1/s1 |

Clave InChI |

JSIVWCLRCGAVHN-QDAJJUMVSA-N |

SMILES isomérico |

CCC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)O |

SMILES canónico |

CCC1(CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |

Sinónimos |

17-EHAT 17-ethyl-17-hydroxyandrostane |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.